molecular formula C17H14IN3O2S B6043796 N-benzyl-2-[(6-iodo-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide

N-benzyl-2-[(6-iodo-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide

Cat. No.: B6043796
M. Wt: 451.3 g/mol
InChI Key: KRZUKIMYPNKBMD-UHFFFAOYSA-N
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Description

N-benzyl-2-[(6-iodo-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide is a compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities, including anticancer, anticonvulsant, and antimicrobial properties . This compound, in particular, has garnered attention due to its potential therapeutic applications and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[(6-iodo-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide typically involves the reaction of 6-iodo-4-oxo-3H-quinazoline-2-thiol with benzyl bromoacetate under basic conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[(6-iodo-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-benzyl-2-[(6-iodo-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis (programmed cell death) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-[(6-iodo-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide stands out due to its unique combination of a quinazolinone core with a benzyl group and a sulfanylacetamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-benzyl-2-[(6-iodo-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14IN3O2S/c18-12-6-7-14-13(8-12)16(23)21-17(20-14)24-10-15(22)19-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZUKIMYPNKBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C=C(C=C3)I)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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